molecular formula C12H14N2 B11945982 3,4,4-Trimethyl-5-phenyl-4H-pyrazole CAS No. 30169-46-1

3,4,4-Trimethyl-5-phenyl-4H-pyrazole

Cat. No.: B11945982
CAS No.: 30169-46-1
M. Wt: 186.25 g/mol
InChI Key: UPLOVBMAYBTYAQ-UHFFFAOYSA-N
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Description

3,4,4-Trimethyl-5-phenyl-4H-pyrazole is a heterocyclic organic compound with the molecular formula C12H14N2. It belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with acetylenic ketones. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethyl-5-phenyl-4H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, dihydropyrazoles, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

The pyrazole scaffold, including 3,4,4-trimethyl-5-phenyl-4H-pyrazole, has been extensively studied for its diverse biological activities. Pyrazoles are recognized for their ability to act as anti-inflammatory agents, analgesics, and anti-cancer drugs. The following table summarizes some key biological activities associated with pyrazole derivatives:

Biological Activity Description
Anti-inflammatoryInhibits inflammation pathways; used in conditions like arthritis
AnalgesicProvides pain relief; compounds like phenylbutazone are derived from pyrazoles
AnticancerExhibits cytotoxic effects against cancer cell lines
AntimicrobialActive against various bacterial and fungal strains
NeuroprotectivePotential to protect neuronal cells from damage

Synthesis of Derivatives

Research has shown that modifying the pyrazole structure can significantly enhance its biological activity. For instance, various studies have synthesized derivatives of this compound and evaluated their pharmacological properties:

  • Anti-inflammatory Activity : Several studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects comparable to standard drugs such as diclofenac and indomethacin. For example, a series of synthesized compounds showed inhibition rates exceeding 75% in carrageenan-induced paw edema models .
  • Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Research indicates that certain derivatives can inhibit the growth of breast and cervical cancer cells in vitro .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

  • Anti-inflammatory Studies : A study by Alegaon et al. synthesized a series of pyrazole derivatives and tested them for anti-inflammatory activity using the carrageenan-induced edema model. Compounds demonstrated significant inhibition rates (≥84.2%) compared to standard treatments .
  • Anticancer Research : Research conducted by Christodoulou et al. focused on synthesizing pyrazole derivatives with anticancer properties. Their findings indicated that certain compounds inhibited tumor cell proliferation effectively, suggesting a promising avenue for cancer treatment .
  • Neuroprotective Effects : Gökhan-Kelekçi et al. reported on the neuroprotective properties of specific pyrazole derivatives that exhibited monoamine oxidase B inhibitory activity, which is crucial in neurodegenerative disease management .

Mechanism of Action

The mechanism of action of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4-Trimethyl-5-phenyl-4H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

3,4,4-Trimethyl-5-phenyl-4H-pyrazole is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its structural formula can be represented as follows:

C12H14N2\text{C}_{12}\text{H}_{14}\text{N}_2

This compound's unique structure contributes to its potential pharmacological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that pyrazoles can exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.78 μg/ml
3,5-DiarylpyrazolesE. coli1.2 μg/ml
Other derivativesA. baumannii0.85 μg/ml

The compound has shown effectiveness against Staphylococcus aureus and other Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Studies

  • Study on HepG2 Cells : A study conducted by Abdel-Aziz et al. demonstrated that derivatives of pyrazoles exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.74 mg/mL for certain derivatives .
  • A549 Cell Line : Another investigation found that certain pyrazole derivatives induced autophagy in A549 lung cancer cells without triggering apoptosis, showcasing their potential as anticancer agents .

Table 2: Cytotoxic Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)
This compoundA54948
Compound from Zheng et al.NCI-H4600.28
Compound from Shaw et al.SW6200.67

These findings suggest that the biological activity of pyrazoles is closely linked to their structural modifications and substituents.

The biological activity of this compound is attributed to its ability to interfere with cellular processes such as protein synthesis and apoptosis pathways in cancer cells. The compound may also modulate the immune response against microbial infections by enhancing the activity of immune cells .

Properties

CAS No.

30169-46-1

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3,4,4-trimethyl-5-phenylpyrazole

InChI

InChI=1S/C12H14N2/c1-9-12(2,3)11(14-13-9)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

UPLOVBMAYBTYAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C1(C)C)C2=CC=CC=C2

Origin of Product

United States

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